N-(3-nitrobenzyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-nitrobenzyl)cyclohexanamine: is an organic compound with the molecular formula C13H18N2O2 It is a derivative of cyclohexanamine, where the amine group is substituted with a 3-nitrobenzyl group
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-nitrobenzyl)cyclohexanamine can undergo oxidation reactions, particularly at the nitro group, to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-nitrobenzyl)cyclohexanamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of nitrobenzyl and cyclohexyl groups on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .
Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers and resins, where its unique chemical properties can impart desirable characteristics to the final product .
Mechanism of Action
The mechanism of action of N-(3-nitrobenzyl)cyclohexanamine is not well-documented. it is likely that the compound interacts with biological molecules through its nitro and amine groups. The nitro group can undergo reduction to form reactive intermediates, while the amine group can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Cyclohexylamine: A simpler analog without the nitrobenzyl group, used in the synthesis of various organic compounds and as a corrosion inhibitor.
N-Benzylcyclohexanamine: Similar to N-(3-nitrobenzyl)cyclohexanamine but lacks the nitro group, used in organic synthesis and as an intermediate in pharmaceutical production.
Uniqueness: this compound is unique due to the presence of both the cyclohexyl and nitrobenzyl groups.
Properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]cyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-15(17)13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h4-5,8-9,12,14H,1-3,6-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQVNKQVUGCPIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355125 |
Source
|
Record name | N-(3-nitrobenzyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59507-50-5 |
Source
|
Record name | N-(3-nitrobenzyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.